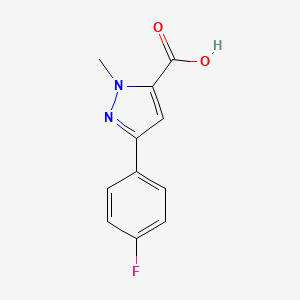

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

描述

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (C₁₁H₉FN₂O₂, MW 220.20) is a fluorinated pyrazole derivative with a carboxylic acid functional group at the 5-position and a 4-fluorophenyl substituent at the 3-position of the pyrazole ring . This compound has garnered attention in medicinal chemistry due to its role as a building block for protease inhibitors. Additionally, pyrazole-5-carboxylic acid derivatives are recognized for their versatility in targeting cysteine proteases like cathepsins, which are implicated in parasitic and viral infections .

属性

IUPAC Name |

5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZCZCULAVSPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943863-70-5 | |

| Record name | 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, may be employed to facilitate the reaction and improve efficiency.

化学反应分析

Types of Reactions

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

科学研究应用

It appears the query is for scientific research applications of the chemical compound "3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid." The search results provide some information, but they do not contain comprehensive data tables or well-documented case studies focusing solely on the applications of this specific compound.

Here's what can be gathered from the search results:

Basic Information:

- Chemical Name: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid .

- CAS No.: 943863-70-5 .

- Molecular Formula: C11H9FN2O2 .

- Molecular Weight: 220.20 .

Potential Applications and Related Research:

- The search results mention the related compound "3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide" and its use as a fungicide . Specifically, it's a precursor for preparing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is used to produce fungicides .

- One study investigates the synthesis, antifungal activity, and structure-activity relationships of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . Some of these compounds exhibited higher antifungal activity than boscalid against phytopathogenic fungi .

- The preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester is achieved through a novel process involving the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water .

Safety Information:

- Signal Word: Warning .

- Hazard Statements: H315-Causes skin irritation, H319-Causes serious eye irritation, H335-May cause respiratory irritation .

- Precautionary Statements: Include instructions for prevention, response, storage, and disposal related to the hazards .

Sigma-Aldrich Information

- Sigma-Aldrich sells this product "AS-IS" and makes no representation or warranty whatsoever with respect to this product, including any (A) warranty of merchantability; (B) warranty of fitness for a particular purpose; or (C) warranty against infringement of intellectual property rights of a third party; whether arising by law, course of dealing, course of performance, usage of trade or otherwise .

Limitations:

作用机制

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrazole-5-carboxylic Acid Derivatives

Key Observations :

Halogen Substituents: Fluorine at the 4-position (as in the target compound) provides a balance of electronegativity and steric minimalism, favoring interactions with hydrophobic enzyme pockets . Chlorine and trifluoromethyl groups (e.g., in and ) enhance lipophilicity and may improve membrane permeability but risk off-target interactions .

Positional Isomerism :

- Shifting the carboxylic acid group from the 5- to 3-position (as in 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid) disrupts hydrogen-bonding networks critical for enzyme inhibition, highlighting the importance of substituent placement .

Functional Group Variations :

- The tert-butyl substituent () introduces significant steric hindrance, which may limit binding to shallow active sites but enhance selectivity for deeper pockets in proteases like cathepsin L .

- Urea-linked derivatives (e.g., ) exhibit distinct binding modes due to additional hydrogen-bonding capabilities, though they diverge structurally from the carboxylic acid core .

生物活性

Overview

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, with the CAS number 943863-70-5, is a compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of 220.20 g/mol. This pyrazole derivative is being investigated for various pharmacological properties, including anti-inflammatory and antiviral activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H9FN2O2 |

| Molecular Weight | 220.20 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 415.3 ± 35.0 °C |

| Flash Point | 205.0 ± 25.9 °C |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including compounds similar to 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Notably, these compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses.

A review of various pyrazole derivatives indicated significant activity against COX-2, with selectivity indices suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . For instance, certain derivatives exhibited IC50 values as low as 0.01 µM against COX-2, demonstrating their potency as anti-inflammatory agents .

Antiviral Activity

The compound's structural similarity to known antiviral agents has prompted investigations into its efficacy against viral infections, particularly HIV-1. Research has shown that certain pyrazole-based compounds can inhibit HIV replication without targeting the classical viral enzymes, thus presenting a novel mechanism of action that may help in overcoming drug resistance .

In vitro studies revealed that specific pyrazole derivatives displayed non-toxic profiles while effectively reducing viral loads in infected cell lines . This suggests that 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid may also possess similar antiviral properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can often be correlated with their structural features. The presence of the fluorophenyl group in this compound enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Key Findings:

- The introduction of fluorine atoms typically increases metabolic stability.

- The carboxylic acid functional group may enhance solubility and facilitate interactions with target proteins.

Case Studies

- Anti-inflammatory Efficacy : A study conducted on a series of substituted pyrazoles demonstrated that compounds with similar structures to 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid showed promising results in reducing carrageenan-induced paw edema in rats, indicating significant anti-inflammatory effects .

- Antiviral Mechanism : Another research project focused on a library of pyrazole derivatives found two compounds that effectively inhibited HIV replication in vitro without cytotoxic effects, suggesting a potential pathway for further exploration with the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。